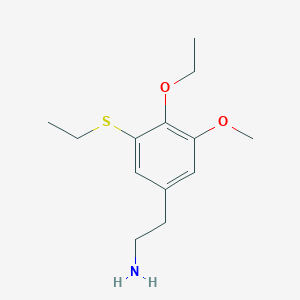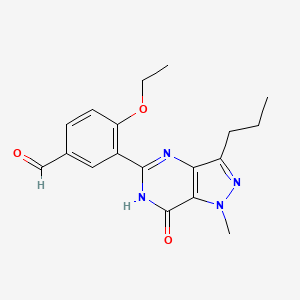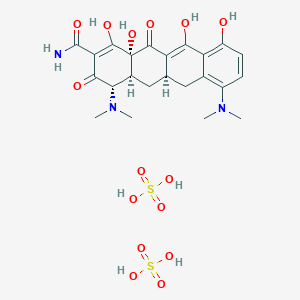![molecular formula C64H86F2N6O27 B12772176 3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate CAS No. 89011-61-0](/img/structure/B12772176.png)
3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one; oxalic acid; hydrate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a piperazine ring, a fluorophenyl group, and a diethylamino group. The presence of oxalic acid and hydrate further adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine ring, followed by the introduction of the diethylamino and fluorophenyl groups. The final step involves the addition of oxalic acid and hydrate to form the complete compound. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for efficiency and yield, with strict quality control measures in place to ensure the purity of the final product. Industrial production methods may also involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter activity.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperazine derivatives and fluorophenyl-containing molecules. Examples include:
- 1-(4-Fluorophenyl)piperazine
- 2-(Diethylamino)ethyl chloride
- 4-Fluorobenzylamine
Uniqueness
What sets 3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
89011-61-0 |
|---|---|
Formule moléculaire |
C64H86F2N6O27 |
Poids moléculaire |
1409.4 g/mol |
Nom IUPAC |
3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate |
InChI |
InChI=1S/2C26H36FN3O.6C2H2O4.H2O/c2*1-4-30(5-2)25(22-11-13-24(27)14-12-22)20-29-17-15-28(16-18-29)19-21(3)26(31)23-9-7-6-8-10-23;6*3-1(4)2(5)6;/h2*6-14,21,25H,4-5,15-20H2,1-3H3;6*(H,3,4)(H,5,6);1H2 |
Clé InChI |
MAVJJDWJHLLAJB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F.CCN(CC)C(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-5-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B12772099.png)













